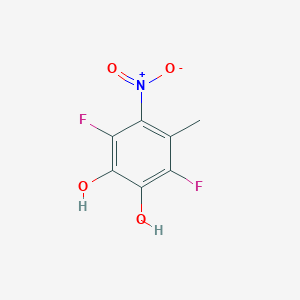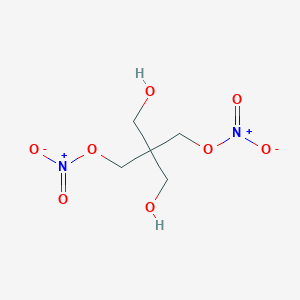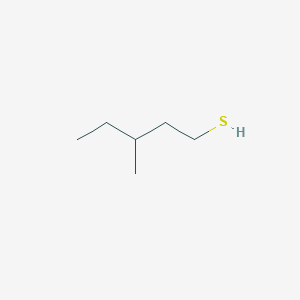
3-Methylpentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentane-1-thiol: is an organic compound with the molecular formula C₆H₁₄S It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group3-Methylpentan-1-thiol . Thiols are known for their strong and often unpleasant odors, and this compound is no exception. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentane-1-thiol can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired thiol compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the thiol group to a corresponding alkane.
Substitution: In substitution reactions, the thiol group can be replaced by other functional groups using reagents such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Alkanes
Substitution: Various substituted thiols
Scientific Research Applications
3-Methylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, thiols like this compound are used to study protein folding and function. Thiols can form disulfide bonds, which are crucial for the structural integrity of many proteins.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of various medicinal compounds. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methylpentane-1-thiol involves its thiol group, which is highly reactive. The sulfur atom in the thiol group can form bonds with various electrophiles, making it a versatile compound in chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
Comparison with Similar Compounds
1-Pentanethiol: Similar in structure but lacks the methyl group at the third position.
2-Methyl-1-propanethiol: Contains a thiol group but has a different carbon chain structure.
3-Methyl-2-butanethiol: Another thiol with a different arrangement of carbon atoms.
Uniqueness: 3-Methylpentane-1-thiol is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position influences its reactivity and makes it suitable for specific applications that other thiols may not be able to fulfill.
Properties
CAS No. |
1633-88-1 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
3-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
WUACDJJGMSFOGF-UHFFFAOYSA-N |
SMILES |
CCC(C)CCS |
Canonical SMILES |
CCC(C)CCS |
Synonyms |
3-Methyl-1-pentanethiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


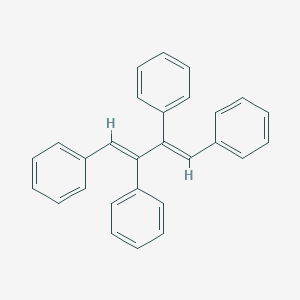
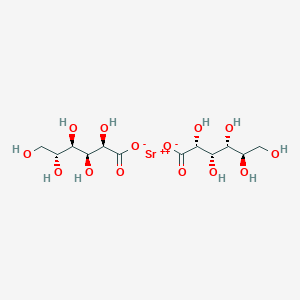
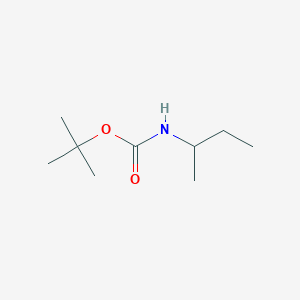
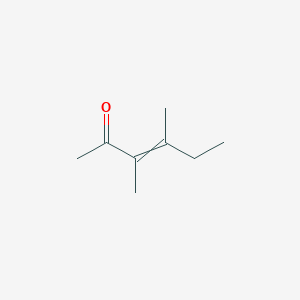
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
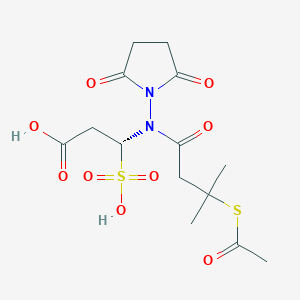
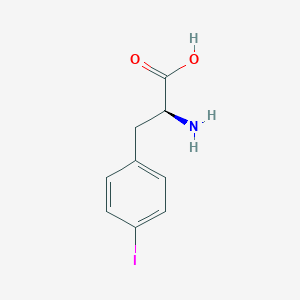
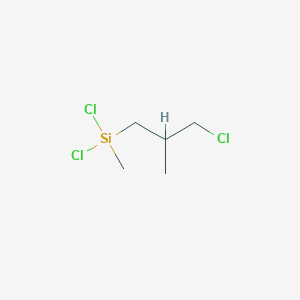
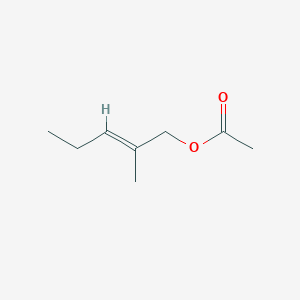
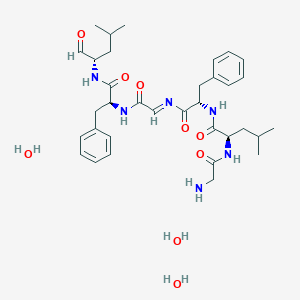
![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)
